6-Chloro-2-isopropoxy-3-nitropyridine
Description
Significance of Pyridine (B92270) Derivatives in Contemporary Organic Synthesis
Pyridine derivatives are fundamental building blocks in the synthesis of a vast array of organic compounds. Their prevalence stems from the unique electronic properties of the pyridine ring, a six-membered heterocycle containing one nitrogen atom. This nitrogen atom imparts a dipole moment and basicity to the ring, influencing its reactivity and making it a key component in numerous biologically active molecules. Pyridine-containing compounds are found in a wide range of pharmaceuticals, including antihistamines, anti-inflammatory drugs, and anticancer agents, as well as in agrochemicals such as herbicides, insecticides, and fungicides. The versatility of the pyridine ring allows for its incorporation into diverse molecular frameworks, contributing to the development of novel drugs and functional materials.
Contextualization of Nitro and Halogen Substituents in Pyridine Ring Activation and Reactivity
The presence of nitro and halogen substituents on the pyridine ring, as seen in 6-Chloro-2-isopropoxy-3-nitropyridine, significantly modulates its chemical reactivity. The nitro group, being a strong electron-withdrawing group, deactivates the pyridine ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the positions ortho and para to the nitro group.
Similarly, halogen substituents, such as the chloro group at the 6-position, serve as excellent leaving groups in SNAr reactions. The combined electronic effects of the nitro and chloro groups in this compound render the C6 position highly susceptible to nucleophilic attack, allowing for the facile introduction of a wide range of functional groups. This targeted reactivity is a cornerstone of its utility as a synthetic intermediate.
Historical Development and Initial Research on this compound as a Synthetic Intermediate
While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, its development can be contextualized within the broader exploration of substituted nitropyridines as versatile intermediates. Research into the synthesis of related 2-alkoxy-6-chloro-3-nitropyridines has been driven by the need for functionalized building blocks for the preparation of complex molecular targets. Patents and research articles focusing on the synthesis of pharmaceutical and agrochemical compounds often describe the preparation and use of such intermediates, highlighting their importance in the development of new chemical entities. The initial research likely focused on establishing efficient synthetic routes to this class of compounds and exploring their reactivity in nucleophilic substitution reactions.
Current Research Trends and Unaddressed Challenges in the Chemistry of this compound
Current research involving this compound and similar compounds is largely centered on their application as intermediates in the synthesis of novel bioactive molecules. The focus is on leveraging the predictable reactivity of the substituted pyridine ring to construct complex molecular architectures with desired biological activities.
Despite its utility, challenges remain in the chemistry of this compound. These may include optimizing reaction conditions to improve yields and minimize side products, developing more sustainable and environmentally friendly synthetic methods, and exploring the full scope of its reactivity with a wider range of nucleophiles and under various reaction conditions. Furthermore, a deeper understanding of the interplay between the different substituents on the pyridine ring could lead to the discovery of new and unexpected chemical transformations.
Chemical and Spectroscopic Properties of this compound
A thorough understanding of the chemical and spectroscopic properties of this compound is essential for its effective use in organic synthesis.
Chemical Identity and Physical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 186413-77-4 |
| Molecular Formula | C₈H₉ClN₂O₃ |
| Molecular Weight | 216.62 g/mol |
| Appearance | Not explicitly available in search results |
| Melting Point | Not explicitly available in search results |
| Boiling Point | Not explicitly available in search results |
| Solubility | Not explicitly available in search results |
Spectroscopic Data
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the isopropoxy group (a septet and a doublet) and two aromatic protons on the pyridine ring. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, with the carbon bearing the nitro group shifted downfield, and signals for the isopropoxy group. |
| IR Spectroscopy | Characteristic absorption bands for the C-Cl, C-O, and N-O (nitro group) stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine. |
Synthesis and Reactivity
The synthesis of this compound typically involves a multi-step sequence starting from readily available pyridine precursors.
A general synthetic approach for analogous 2-alkoxy-6-chloro-3-nitropyridines involves the nitration of a corresponding 2-alkoxy-6-chloropyridine. The starting 2-alkoxy-6-chloropyridine can be prepared from 2,6-dichloropyridine (B45657) by selective nucleophilic substitution with the corresponding alcohol.
The reactivity of this compound is dominated by two primary transformations: nucleophilic substitution at the C6 position and reduction of the nitro group.
Nucleophilic Substitution at the C6 Position: The chlorine atom at the C6 position is readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This reaction is facilitated by the electron-withdrawing nitro group at the C3 position, which stabilizes the Meisenheimer intermediate formed during the substitution process.
Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation or metal-acid combinations. The resulting 3-amino-6-chloro-2-isopropoxypyridine is a valuable intermediate for further functionalization, for example, through diazotization or acylation reactions.
Applications in Organic Synthesis
The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.
Intermediate in Pharmaceutical Synthesis
Substituted nitropyridines are key building blocks in the synthesis of a wide range of pharmaceuticals. The ability to introduce diverse functionalities at the C6 position via nucleophilic substitution, followed by transformation of the nitro group, allows for the construction of complex molecular scaffolds with potential therapeutic applications. While specific drugs synthesized directly from this compound are not prominently reported, the structural motif is present in various developmental and approved drugs. For instance, related 2-amino-6-chloro-3-nitropyridine (B151482) derivatives are used in the synthesis of kinase inhibitors and other targeted therapies. mdpi.com
Intermediate in Agrochemical Synthesis
The pyridine core is a common feature in many modern agrochemicals. The tailored reactivity of compounds like this compound makes them valuable for the synthesis of novel herbicides, insecticides, and fungicides. The introduction of specific substituents on the pyridine ring can fine-tune the biological activity and selectivity of the final product.
Utility in Materials Science
While the primary applications of this compound are in the life sciences, its functionalized derivatives could potentially find use in materials science. The pyridine ring can act as a ligand for metal complexes or be incorporated into polymers, leading to materials with interesting electronic or optical properties.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-nitro-2-propan-2-yloxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c1-5(2)14-8-6(11(12)13)3-4-7(9)10-8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFKAZUTHFILIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=N1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186413-77-4 | |
| Record name | 6-chloro-3-nitro-2-(propan-2-yloxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 6 Chloro 2 Isopropoxy 3 Nitropyridine
Established Synthetic Pathways and Precursor Derivatization
Traditional syntheses of 6-Chloro-2-isopropoxy-3-nitropyridine rely on a sequence of fundamental organic reactions, starting from common pyridine-based precursors. These methods are well-documented and involve the systematic functionalization of the pyridine (B92270) ring.
Multi-Step Synthesis from Readily Available Pyridine Scaffolds
A prevalent and logical synthetic route commences with a readily available pyridine scaffold, such as 2,6-dichloropyridine (B45657). This precursor undergoes a series of sequential reactions, including nitration, followed by a selective nucleophilic substitution to introduce the isopropoxy group.
Nitration: 2,6-dichloropyridine is nitrated to yield the key intermediate, 2,6-dichloro-3-nitropyridine (B41883). chemicalbook.comresearchgate.net
Nucleophilic Aromatic Substitution (SNAr): The intermediate, 2,6-dichloro-3-nitropyridine, is then reacted with isopropoxide to selectively replace one of the chlorine atoms, yielding the final product, this compound.
This stepwise approach allows for the controlled introduction of each functional group onto the pyridine ring.
Regiospecific Nitration Strategies
The introduction of the nitro (-NO₂) group at the C-3 position of the 2,6-dichloropyridine ring is a critical step that dictates the final structure of the molecule. This transformation is achieved through electrophilic aromatic substitution.
Nitrating Mixtures and Acid Catalysis: The most common method for this nitration involves the use of a mixed acid system, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). researchgate.netgoogle.com In this mixture, sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The powerful electron-withdrawing effects of the two chlorine atoms deactivate the pyridine ring towards electrophilic attack, necessitating harsh reaction conditions such as elevated temperatures (e.g., 65-120°C) and prolonged reaction times to achieve a satisfactory yield. researchgate.netgoogle.com
Alternative nitrating agents, such as a mixture of potassium nitrate (B79036) (KNO₃) in sulfuric acid, can also be employed to generate the nitronium ion in situ. chemicalbook.com The regioselectivity, favoring substitution at the 3-position, is governed by the directing effects of the existing chloro substituents on the pyridine ring.
Continuous Flow Systems: While traditional batch processing is common, modern approaches have explored the use of continuous flow systems for nitration. These systems offer advantages in terms of safety, heat management, and scalability for energetic reactions like nitration, although specific applications to 2,6-dichloropyridine are less commonly documented in public literature.
| Nitration Method | Reagents | Typical Conditions | Yield |
| Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | 65-120 °C, several hours | ~65-87% |
| Oleum-Based | HNO₃ / Oleum (10-65%) | 85-150 °C | High, with reduced NOx fumes google.com |
| Nitrate Salt | KNO₃ / Conc. H₂SO₄ | 120 °C, 10 hours | ~80% chemicalbook.com |
Chlorination Protocols for Pyridine Ring Functionalization
The precursor, 2,6-dichloropyridine, is itself synthesized from more basic pyridine derivatives. A standard laboratory and industrial method involves the chlorination of 2,6-dihydroxypyridine (B1200036) (which exists in tautomeric equilibrium with its pyridone form). This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base or at elevated temperatures. This step is foundational as it installs the leaving groups necessary for subsequent substitution reactions.
Introduction of the Isopropoxy Moiety via Nucleophilic Substitution Reactions (SNAr)
The final step in this established pathway is the introduction of the isopropoxy group. This is accomplished through a nucleophilic aromatic substitution (SNAr) reaction. youtube.comnih.gov The 2,6-dichloro-3-nitropyridine intermediate is highly susceptible to nucleophilic attack due to the strong electron-withdrawing properties of the nitro group and the chlorine atoms, which activate the ring. youtube.comyoutube.com
The reaction involves treating 2,6-dichloro-3-nitropyridine with an isopropoxide source, such as sodium isopropoxide, in a suitable solvent like isopropanol (B130326). The isopropoxide anion (i-PrO⁻) acts as the nucleophile, attacking one of the carbon atoms bearing a chlorine atom.
Regioselectivity of Substitution: The substitution occurs preferentially at the C-2 position over the C-6 position. This selectivity is because the negative charge of the intermediate (a Meisenheimer complex) formed upon nucleophilic attack at C-2 can be delocalized onto the adjacent electron-withdrawing nitro group at C-3, providing significant resonance stabilization. youtube.com Attack at the C-6 position does not allow for this direct resonance stabilization by the nitro group, making the transition state for C-2 substitution lower in energy. wuxiapptec.com
Modernized and Emerging Synthetic Approaches
To overcome the often harsh conditions and improve the efficiency of traditional methods, modern synthetic chemistry has focused on the development of catalyst-based protocols.
Transition Metal-Catalyzed Routes for Enhanced Selectivity and Yield
Transition metal catalysis offers powerful alternatives for forming carbon-oxygen (C-O) bonds, which can be applied to the synthesis of this compound. sacredheart.edunih.gov While specific documented syntheses of this exact molecule using these methods are not widespread in general literature, the principles of well-established reactions like the Buchwald-Hartwig ether synthesis are applicable. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig C-O Cross-Coupling: This palladium-catalyzed cross-coupling reaction is a versatile method for forming aryl ethers from aryl halides and alcohols. wikipedia.orgorganic-chemistry.org In a hypothetical application to this synthesis, 2,6-dichloro-3-nitropyridine could be coupled with isopropanol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, dppf), and a base. jk-sci.com
The key advantages of such a catalyzed approach could include:
Milder Reaction Conditions: These reactions often proceed at lower temperatures compared to traditional SNAr reactions.
Enhanced Selectivity: The choice of ligand can influence the regioselectivity of the reaction, potentially offering a higher degree of control. jk-sci.com
Broader Substrate Scope: Catalyzed reactions can sometimes tolerate a wider range of functional groups.
While the SNAr reaction is highly effective and likely more economical for this specific transformation due to the inherent activation by the nitro group, transition metal-catalyzed routes represent an important and modern alternative for constructing similar aryl-ether linkages, especially on less activated substrates. organic-chemistry.org
Application of Flow Chemistry and Microfluidic Reactor Technologies for Scalable Synthesis
While specific literature detailing the flow chemistry synthesis of this compound is not extensively available, the principles of continuous flow processing are highly applicable to its production, particularly for nitration and nucleophilic substitution reactions. researchgate.net Flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety profiles, and improved reproducibility, which are crucial for managing highly energetic intermediates and achieving consistent product quality. africacommons.netvapourtec.com
Key Advantages of Flow Synthesis for Nitropyridine Derivatives:
Enhanced Safety: Nitration reactions are often highly exothermic and can lead to thermal runaway in batch reactors. Microfluidic reactors, with their high surface-area-to-volume ratio, allow for near-instantaneous heat dissipation, minimizing the risk of uncontrolled reactions. africacommons.net This would be relevant in the synthesis of the precursor, 2,6-dichloro-3-nitropyridine.
Improved Yield and Selectivity: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can minimize the formation of undesired by-products. researchgate.net For the synthesis of this compound from 2,6-dichloro-3-nitropyridine, a flow reactor could precisely control the stoichiometry and temperature, potentially reducing the formation of the isomeric 2-chloro-6-isopropoxy-3-nitropyridine and disubstituted products.
Scalability: Scaling up production in a flow system is typically achieved by extending the operation time or by "scaling out" (using multiple reactors in parallel), which avoids the complex and often unpredictable challenges of scaling up batch reactors. researchgate.net A continuous flow process for 4-nitropyridine (B72724) has demonstrated the potential for safe scale-up, achieving a high throughput with excellent yield and selectivity. researchgate.net
A hypothetical flow setup for this compound would involve pumping a solution of 2,6-dichloro-3-nitropyridine and a solution of sodium isopropoxide through separate inlets into a T-mixer. The combined stream would then pass through a heated capillary or microreactor coil to achieve the desired reaction, followed by in-line quenching and purification steps.
Chemo- and Regioselective Functionalization Strategies
The this compound molecule possesses several sites for further functionalization. The reactivity of the pyridine ring is heavily influenced by the electronic nature of its substituents: the nitro group is a strong electron-withdrawing group, while the chloro and isopropoxy groups are electron-donating through resonance but electron-withdrawing inductively.
Potential Functionalization Sites:
C4 and C5 Positions: These positions are activated towards nucleophilic attack due to the influence of the nitro group. However, direct nucleophilic substitution of hydrogen (SNArH) at these positions typically requires strong nucleophiles and specific reaction conditions.
C6-Chloro Group: The chlorine atom can be displaced by various nucleophiles in a subsequent SNAr reaction. The success of this substitution depends on the nucleophile and the reaction conditions, allowing for the introduction of amines, thiols, or other alkoxy groups.
Nitro Group: The nitro group can be reduced to an amino group, which is a versatile functional handle for a wide range of transformations, including diazotization, acylation, and alkylation. This amino group would then activate the ring towards electrophilic substitution.
The regioselectivity of these functionalizations can be controlled by the choice of reagents and reaction conditions. For instance, metalation of chloro-substituted quinolines using different metal amides has been shown to afford C-2, C-3, or C-8 functionalized derivatives in a highly regioselective manner, a strategy that could potentially be adapted for the pyridine system. nih.gov The use of directing groups can also achieve high regioselectivity in SNAr reactions, even on rings without strong electron-withdrawing groups. rsc.org
Optimization of Reaction Conditions and Process Parameters (e.g., temperature, solvent, catalysts, additives)
The synthesis of this compound via the SNAr reaction is highly dependent on carefully controlled process parameters to maximize yield and purity. While specific optimization data for the isopropoxy derivative is scarce, extensive studies on the analogous 6-chloro-2-methoxy-3-nitropyridine (B1589394) provide a valuable model. google.com The reaction involves the treatment of 2,6-dichloro-3-nitropyridine with an alkoxide in a suitable solvent.
Key Parameters for Optimization:
Temperature: The reaction temperature is critical. For the related methoxy (B1213986) derivative, temperatures between 10°C and 60°C are cited, with a preference for 25–30°C to balance reaction rate and selectivity. google.com Higher temperatures could lead to the formation of undesired by-products through reaction at the second chlorine position or decomposition.
Solvent: The choice of solvent influences the solubility of the reactants and the reaction rate. Alcohols corresponding to the alkoxide (e.g., isopropanol for isopropoxide) are commonly used. Other polar aprotic solvents like THF could also be effective. researchgate.net
Base/Nucleophile: The alkoxide is typically generated in situ or used as a pre-formed salt (e.g., sodium isopropoxide). The molar ratio of the alkoxide is crucial; a slight excess (e.g., 1.05 moles per mole of substrate) is often employed to drive the reaction to completion without promoting di-substitution. google.com
Additives: In some SNAr reactions, additives like tetrabutylammonium (B224687) chloride have been found to promote specific reaction pathways, although their applicability here would require experimental validation. researchgate.net
An example of optimized conditions, based on analogous reactions, is presented in the table below.
| Parameter | Condition | Rationale/Comment |
|---|---|---|
| Reactant 1 | 2,6-dichloro-3-nitropyridine | Starting material. |
| Reactant 2 | Sodium isopropoxide | Nucleophile; a slight molar excess (1.0-1.5 eq.) is typical. google.com |
| Solvent | Isopropanol or THF | Isopropanol acts as both solvent and reactant source; THF is a common solvent for SNAr. researchgate.net |
| Temperature | 25-40°C | Optimal range to ensure reasonable reaction rate while minimizing by-product formation. google.com |
| Reaction Time | 2-12 hours | Monitored by TLC or HPLC for completion. researchgate.net |
Advanced Purification and Isolation Techniques for Research Scale Production
Achieving high purity of this compound is essential for its use in subsequent synthetic steps. Standard purification techniques like column chromatography are effective at the research scale, but more specialized methods can be employed for removing persistent impurities, particularly isomeric by-products.
Specialized Recrystallization: Crude products from the synthesis of related 2-alkoxy-6-chloro-3-nitropyridines often contain impurities from the nitration or substitution steps. google.com A multi-step recrystallization process using specific solvent systems (e.g., toluene (B28343)/heptane) can be highly effective. For example, concentrating a toluene solution of the crude product and then adding heptane (B126788) can precipitate the desired product in high purity, leaving impurities in the mother liquor. google.com
Reactive Purification: A patent for the purification of 2-chloro-6-methoxy-3-nitropyridine (B41990) describes a method where the crude product is treated with an aqueous alkaline solution (e.g., potassium carbonate) or an amine (e.g., monomethylamine, ammonia). google.com This technique selectively reacts with and removes acidic or highly reactive impurities, such as dinitro by-products or the starting material, allowing the purified target compound to be isolated by simple filtration or extraction. This chemo-selective washing is a powerful tool for industrial-scale purification.
Advanced Chromatographic Separations: For challenging separations at the research scale, techniques such as reverse-phase high-performance liquid chromatography (HPLC) can be used to isolate the product with very high purity, although this is less practical for larger quantities.
Evaluation of Synthetic Efficiency via Atom Economy and E-Factor Analysis
Green chemistry metrics are crucial for evaluating the environmental impact and efficiency of a synthetic process. Atom economy and the Environmental Factor (E-Factor) are two key parameters.
Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final desired product. The synthesis of this compound from 2,6-dichloro-3-nitropyridine and sodium isopropoxide has a high theoretical atom economy.
Reaction: C₅H₂Cl₂N₂O₂ + C₃H₇NaO → C₈H₉ClN₂O₃ + NaCl
Calculation:
MW of C₈H₉ClN₂O₃ (Product) = 216.62 g/mol
MW of C₅H₂Cl₂N₂O₂ = 192.98 g/mol
MW of C₃H₇NaO = 82.09 g/mol
MW of NaCl (By-product) = 58.44 g/mol
Atom Economy = [MW of Product / (Sum of MW of all Reactants)] x 100
Atom Economy = [216.62 / (192.98 + 82.09)] x 100 = 78.8%
E-Factor: The E-Factor, introduced by Roger Sheldon, provides a more holistic view by quantifying the total waste produced per kilogram of product (E-Factor = Total Waste [kg] / Product [kg]). This includes solvents, reagents, and process aids. A precise E-Factor requires detailed experimental data, but a reasonable estimate can be made for a laboratory-scale synthesis.
| Input/Output Category | Estimated Mass (per mole of product) | Contribution to Waste |
|---|---|---|
| Reactants (Waste Portion) | ~58.4 g (NaCl) | Yes |
| Solvents | ~1000-2000 g (e.g., Isopropanol, Toluene, Water) | Yes (assuming no recycling) |
| Workup/Purification Agents | ~500-1000 g (e.g., Water, Brine, Drying agents, Silica gel) | Yes |
| Product | 216.6 g (assuming 100% yield) | No |
| Estimated Total Waste | ~1558 - 3058 g | - |
| Estimated E-Factor | ~7 - 14 | (Total Waste / Product Mass) |
An E-Factor in the range of 7-14 is typical for fine chemical and pharmaceutical intermediates. researchgate.net The main contributors to the waste are solvents used in the reaction and purification steps. Implementing solvent recycling and using more concentrated reaction media could significantly reduce the E-Factor, making the process more environmentally sustainable.
Chemical Reactivity and Transformation Mechanisms of 6 Chloro 2 Isopropoxy 3 Nitropyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine (B92270) ring, particularly when substituted with strong electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). In the case of 6-Chloro-2-isopropoxy-3-nitropyridine, the presence of the nitro group at the C3 position, combined with the inherent electron-deficient nature of the pyridine ring, significantly activates the molecule for attack by nucleophiles. The primary sites for substitution are the carbon atoms bearing the chloro (C6) and isopropoxy (C2) groups.
The chloro group at the C6 position of the pyridine ring is an effective leaving group in SNAr reactions. This position is para to the activating nitro group, allowing for effective resonance stabilization of the reaction intermediate. A wide array of nucleophiles can displace the chloride ion, leading to a diverse range of substituted 3-nitropyridine (B142982) derivatives. Common nucleophiles include amines, alkoxides, and thiols. acsgcipr.org
For instance, reactions with various primary and secondary amines proceed, often under mild conditions, to yield the corresponding 6-amino-2-isopropoxy-3-nitropyridine derivatives. Similarly, sulfur-based nucleophiles, such as thiols in the presence of a base, readily react to form 6-thioether compounds. chemrxiv.org The reaction conditions typically involve a polar aprotic solvent, such as DMF or DMSO, and may be facilitated by a non-nucleophilic base to neutralize the HCl generated. acsgcipr.org
| Nucleophile (Nu-H) | Typical Base | Resulting Product Structure | Product Class | |||||||||||||||||||||||||||||||||||||||||||||||||||
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| Ammonia (NH₃) | - | Therefore, in reactions of this compound, a competition between the displacement of the C6-chloro and C2-isopropoxy groups can occur. The outcome often depends on the relative lability of the leaving groups and the reaction conditions. In many SNAr reactions, halides are better leaving groups than alkoxides. researchgate.net However, the strong activation at the C2 position can make the isopropoxy group surprisingly reactive, potentially leading to mixtures of products or unexpected reaction pathways depending on the nucleophile and conditions employed. chemrxiv.org The nitro group is one of the most powerful activating groups for SNAr reactions. numberanalytics.com Its strong electron-withdrawing nature, operating through both inductive (-I) and resonance (-M) effects, drastically reduces the electron density of the pyridine ring. This makes the ring highly susceptible to attack by nucleophiles. The primary role of the nitro group is the stabilization of the negatively charged intermediate, known as the Meisenheimer complex, which is the rate-determining step in many SNAr reactions. numberanalytics.com The negative charge introduced by the nucleophile can be delocalized onto the oxygen atoms of the nitro group through resonance, significantly lowering the activation energy of the reaction. In this compound, the nitro group is at the C3 position. This positioning activates both the ortho (C2) and para (C6) positions for nucleophilic attack. Regioselectivity—whether a nucleophile attacks C2 or C6—is determined by a combination of factors: Electronic Effects : The nitro group's inductive effect is distance-dependent and most strongly felt at the adjacent C2 position, making it highly electrophilic. Both C2 and C6 benefit from resonance stabilization. Leaving Group Ability : Generally, chloride is a better leaving group than isopropoxide. Steric Hindrance : The C2 position is flanked by the nitro and isopropoxy groups, which could sterically hinder the approach of a bulky nucleophile compared to the more accessible C6 position. Studies on the analogous 2,6-dichloro-3-nitropyridine (B41883) show that amination often occurs preferentially at the C2 position, which is attributed to the dominant inductive effect of the nitro group making C2 more electron-deficient. researchgate.net However, the choice of solvent and the nucleophile's counter-ion can also influence the regioselectivity, with non-polar solvents sometimes favoring attack at the position ortho to the activating group. colab.wsresearchgate.net The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism. researchgate.net Addition Step : A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at either the C6 or C2 position, breaking the aromaticity of the pyridine ring. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov This step is typically the slow, rate-determining step of the reaction. frontiersin.org Elimination Step : The aromaticity of the ring is restored in a rapid second step, where the leaving group (e.g., Cl⁻) is expelled from the Meisenheimer complex. The stability of the Meisenheimer complex is paramount to the facility of the reaction. The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the C3-nitro group, as depicted in the resonance structures. This delocalization significantly stabilizes the intermediate, making its formation more favorable. While often a transient intermediate, highly stabilized Meisenheimer complexes can sometimes be isolated and characterized. wikipedia.orgnih.gov Some recent studies also suggest that for certain substrates and nucleophiles, the reaction may proceed through a concerted mechanism where the Meisenheimer complex represents a transition state rather than a true intermediate. chemrxiv.orgresearchgate.netfrontiersin.org Reduction Reactions of the Nitro Group to Amine and Other DerivativesThe nitro group of this compound is readily reduced to an amino group, providing a key synthetic route to 3-aminopyridine (B143674) derivatives. This transformation is fundamental in medicinal chemistry for introducing a versatile amino functionality. The reduction can be achieved through various methods, including catalytic hydrogenation or the use of dissolving metals. organic-chemistry.org A significant challenge in the reduction of this specific molecule is the presence of the C6-chloro substituent. Many standard reduction conditions, particularly catalytic hydrogenation with palladium on carbon (Pd/C), can lead to competitive hydrodehalogenation, where the chloro group is also removed. nih.govacs.org Therefore, achieving chemoselective reduction of the nitro group while preserving the chloro group requires careful selection of reagents and conditions. scispace.comtandfonline.com Alternative products, such as hydroxylamines, can also be formed under controlled reduction conditions. nih.gov Catalytic hydrogenation is a common and efficient method for the reduction of nitro groups. rsc.orgacs.org It involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. For the selective reduction of the nitro group in this compound, the choice of catalyst is critical to avoid the undesired cleavage of the carbon-chlorine bond. Palladium (Pd) Catalysts : Standard catalysts like Pd/C are highly active for both nitro group reduction and hydrodehalogenation. Their use is likely to result in a mixture of the desired 6-chloro-3-aminopyridine and the fully reduced 3-aminopyridine. Platinum (Pt) Catalysts : Platinum-based catalysts can offer better selectivity. In particular, modified platinum catalysts have been shown to be highly effective. Commercially available sulfided platinum on carbon (Pt/C, sulfided) is an excellent choice for this transformation. nih.govacs.org The sulfur acts as a selective poison, deactivating the catalyst towards hydrodehalogenation while maintaining high activity for nitro group reduction. This allows for the clean conversion to the corresponding aromatic amine with minimal loss of the halogen. nih.govacs.org Pt/Fe₃O₄ has also been reported as a robust catalyst for the selective hydrogenation of chloronitrobenzenes. rsc.org Other Catalysts : Raney Nickel is another potential catalyst, though its selectivity can be variable. google.com The addition of specific additives or dopants to the reaction can sometimes suppress dehalogenation. google.com
This table compares various catalyst systems for the reduction of the nitro group in a halogenated aromatic compound like this compound. Chemoselective Reduction in the Presence of Other Functional GroupsThe structure of this compound features two key reducible functional groups: a nitro group and a chloro group. The selective reduction of the nitro group while preserving the chloro substituent is a critical transformation, as the resulting amino group can be used for further derivatization. Chemoselective reduction of nitroarenes in the presence of aryl halides is a well-established strategy in organic synthesis. Various reagents and catalytic systems have been developed to achieve this transformation with high selectivity. Common methods include catalytic hydrogenation using specific catalysts like platinum, palladium, or nickel, often with additives to prevent hydrodechlorination. Chemical reducing agents such as tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or sodium dithionite (B78146) (Na₂S₂O₄) are also frequently employed. For nitropyridines, the choice of reducing agent is crucial to avoid side reactions. For instance, nitroreductase enzymes have demonstrated high chemoselectivity in reducing aromatic nitro groups to hydroxylamino groups, even in the presence of other reducible functionalities. nih.gov Studies on related compounds like 2-chloro-5-nitrophenol (B15424) have shown that enzymatic systems can selectively reduce the nitro group, initiating a degradation pathway. nih.gov This high selectivity is attributed to the specific enzyme-substrate interactions. nih.gov In the context of this compound, the goal would be the exclusive reduction of the 3-nitro group to a 3-amino group, yielding 6-chloro-2-isopropoxy-pyridin-3-amine. This transformation is pivotal for synthesizing more complex molecules, such as those with fused imidazole (B134444) rings. Table 1: Conditions for Chemoselective Nitro Group Reduction
Metal-Catalyzed Cross-Coupling Reactions at the Chloro Position (e.g., Suzuki, Heck, Sonogashira couplings)The chloro substituent at the 6-position of the pyridine ring serves as a handle for carbon-carbon bond formation via metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. mdpi.com Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.orgresearchgate.net For this compound, a Suzuki coupling would involve reacting it with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a new C-C bond at the C6 position. libretexts.orgorganic-chemistry.org The efficiency of the coupling with aryl chlorides can be dependent on the choice of palladium catalyst, ligands, and reaction conditions. nih.govresearchgate.net Research on similar substrates, such as 2-benzyloxy-4-chloro-3-nitropyridine, has demonstrated successful palladium-catalyzed couplings with 3-pyridyl boronic acids. nih.gov Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org This reaction could be used to introduce an alkenyl substituent at the C6 position of this compound. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. organic-chemistry.org Sonogashira Coupling: The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting an aryl or vinyl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is co-catalyzed by palladium and copper complexes and requires a base. wikipedia.orgorganic-chemistry.orgrsc.org Applying this to this compound would allow for the introduction of an alkynyl moiety at the C6 position. Studies on related dihalogenated purine (B94841) systems, such as 6-chloro-2,8-diiodopurines, have shown that regioselective Sonogashira couplings can be achieved, with the reaction site being controlled by the choice of palladium catalyst and ligands. rsc.orgresearchgate.net Table 2: Overview of Cross-Coupling Reactions
Electrophilic Aromatic Substitution Reactions on the Pyridine RingElectrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. masterorganicchemistry.comyoutube.com The pyridine ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The reactivity and regioselectivity of EAS on a substituted pyridine ring are further influenced by the electronic properties of the existing substituents. In this compound, the ring is highly deactivated towards electrophilic attack due to the presence of two strong electron-withdrawing groups (the 3-nitro group and the ring nitrogen) and a deactivating chloro group. The 2-isopropoxy group is an activating, ortho-, para-directing group. The directing effects of the substituents are as follows: 2-Isopropoxy group (-OⁱPr): Activating, directs electrophiles to the ortho (position 3) and para (position 5) positions. 3-Nitro group (-NO₂): Strongly deactivating, directs to the meta positions (positions 5). 6-Chloro group (-Cl): Deactivating, directs to the ortho (position 5) and para (position 3) positions. Rearrangement and Ring-Opening/Closure ReactionsCertain substituted nitropyridines are known to undergo ring-opening and rearrangement reactions, particularly when treated with nucleophiles. A notable example is the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism. Studies on the related compound 2-chloro-3-nitropyridine (B167233) have shown that it reacts with hydroxide (B78521) ions to form a ring-opened intermediate. researchgate.net The reaction proceeds via nucleophilic addition of the hydroxide at the C6 position, followed by cleavage of the N1-C2 bond to form an unstable pseudo-cis intermediate. This intermediate then isomerizes to a more stable pseudo-trans form. researchgate.net This behavior contrasts with 2-chloro-5-nitropyridine, where the intermediate can undergo ring closure. researchgate.netresearchgate.net The geometry of the intermediate derived from 2-chloro-3-nitropyridine prevents this subsequent ring-closing step. researchgate.net Given the structural similarity, this compound could potentially undergo a similar ring-opening reaction upon treatment with strong nucleophiles like hydroxide, leading to the formation of a stable, ring-opened species rather than a substitution product. Derivatization and Functional Group Interconversion StrategiesThe functional groups on this compound offer multiple avenues for further chemical modification. Nitro Group Conversion: As discussed (Sec. 3.2.2), the primary transformation is the selective reduction of the nitro group to an amine (6-chloro-2-isopropoxy-pyridin-3-amine). This amine can then be diazotized to introduce other functional groups or used in condensation reactions to build heterocyclic systems. Chloro Group Displacement: The C6-chloro atom can be substituted by various nucleophiles (e.g., amines, alkoxides, thiols) via nucleophilic aromatic substitution (SₙAr). This is a common strategy for functionalizing chloropyridines. For example, reaction with a thiol can introduce a thioether, which can be further oxidized to a sulfone to increase its leaving group ability. Isopropoxy Group Modification: The isopropoxy group is generally stable. However, under harsh acidic conditions (e.g., HBr, HI), ether cleavage could occur to yield the corresponding 2-hydroxypyridine (B17775) derivative. A key strategy involves the sequential modification of these groups. For instance, after chemoselective reduction of the nitro group, the resulting amine can be protected before performing a cross-coupling reaction at the chloro position. This stepwise approach allows for the controlled and regioselective synthesis of complex, polysubstituted pyridine derivatives. |
In Depth Mechanistic Investigations and Kinetic Studies
Detailed Elucidation of Reaction Pathways and Transition States
A complete understanding of the chemical transformations of 6-Chloro-2-isopropoxy-3-nitropyridine would require detailed elucidation of its reaction pathways. For instance, in nucleophilic aromatic substitution (SNAr) reactions, a common pathway for such electron-deficient chloro-nitropyridines, the reaction would proceed via a Meisenheimer complex. Computational studies, such as those employing Density Functional Theory (DFT), would be essential to map the potential energy surface of such reactions. These studies would calculate the energies of reactants, transition states, intermediates, and products, thereby identifying the most energetically favorable pathway.
Key areas for investigation would include:
Nucleophilic Attack: Determining the preferred site of nucleophilic attack and the geometry of the transition state leading to the intermediate.
Leaving Group Departure: Characterizing the transition state associated with the expulsion of the chloride ion.
Competing Pathways: Investigating the possibility of alternative reaction mechanisms under various conditions.
Identification and Characterization of Reaction Intermediates
The primary reaction intermediate anticipated in SNAr reactions of this compound is the Meisenheimer complex. This is a sigma complex where the nucleophile has added to the carbon atom bearing the chlorine, and the negative charge is delocalized across the pyridine (B92270) ring and the nitro group.
Experimental identification and characterization of such an intermediate could be pursued through:
Spectroscopic Methods: Low-temperature NMR (Nuclear Magnetic Resonance) or UV-Vis (Ultraviolet-Visible) spectroscopy could potentially allow for the direct observation of the stabilized anionic intermediate.
Trapping Experiments: Introducing a reagent that specifically reacts with the intermediate to form a stable product, thereby providing indirect evidence of its existence.
Without dedicated studies on this specific compound, any description of its intermediates remains hypothetical and based on well-established principles of SNAr reactions on related nitroaromatic systems.
Kinetic Rate Studies and Determination of Rate Constants for Key Transformations
To quantify the reactivity of this compound, comprehensive kinetic rate studies would be necessary. Such studies would involve systematically varying the concentrations of reactants and monitoring the reaction progress over time, typically using spectroscopic or chromatographic techniques.
A hypothetical kinetic study on the reaction with a nucleophile (Nu) would aim to establish a rate law, such as:
Rate = k[this compound][Nu]
This would allow for the determination of the second-order rate constant (k), a key quantitative measure of the compound's reactivity.
| Parameter to Determine | Experimental Method | Significance |
| Reaction Order | Method of initial rates | Elucidates the dependence of the reaction rate on reactant concentrations. |
| Rate Constant (k) | Plotting concentration vs. time data | Provides a quantitative measure of the reaction speed under specific conditions. |
| Activation Energy (Ea) | Arrhenius plots (varying temperature) | Reveals the minimum energy required for the reaction to occur. |
This table represents a template for potential future research and is not based on existing experimental data for the title compound.
Influence of Solvent Polarity and Reaction Environment on Reaction Rates and Mechanisms
The environment in which a reaction is conducted can have a profound impact on its rate and mechanism. For the reactions of this compound, solvent polarity is expected to be a critical factor. The formation of a charged Meisenheimer intermediate in an SNAr pathway is typically stabilized by polar solvents.
| Solvent Type | Expected Effect on SNAr Rate | Reasoning |
| Polar Aprotic (e.g., DMSO, DMF) | Significant rate enhancement | Stabilization of the charged Meisenheimer complex through dipole-dipole interactions. |
| Polar Protic (e.g., Ethanol, Water) | Moderate rate enhancement | Solvation of both the nucleophile and the intermediate, though H-bonding with the nucleophile can decrease its reactivity. |
| Nonpolar (e.g., Toluene (B28343), Hexane) | Significant rate decrease | Lack of stabilization for the charged intermediate and transition state. |
This table is predictive, based on general principles of physical organic chemistry, as specific studies on this compound are not available.
Investigation of Catalytic Cycles in Metal-Mediated Transformations
Beyond classical nucleophilic substitutions, this compound could serve as a substrate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). These reactions would proceed through complex catalytic cycles involving a metal center, typically palladium or copper.
A hypothetical palladium-catalyzed Suzuki coupling, for example, would involve the following key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the C-Cl bond of the pyridine ring.
Transmetalation: A boron-based nucleophile transfers its organic group to the palladium center.
Reductive Elimination: The coupled product is released, and the palladium(0) catalyst is regenerated.
Detailed mechanistic studies would be required to probe the kinetics of each step, identify potential catalyst deactivation pathways, and characterize the organometallic intermediates involved in the cycle for this specific substrate.
Advanced Spectroscopic and Analytical Characterization of this compound
The unequivocal structural elucidation and purity assessment of synthetic organic compounds are fundamental to chemical research. For the compound this compound, a multifaceted approach employing advanced spectroscopic and chromatographic techniques is essential. This article details the specific methodologies used to confirm its molecular structure, identify functional groups, determine its exact mass, and ascertain its purity.
Computational and Theoretical Chemistry Studies
In Silico Prediction of Structure-Reactivity Relationships and Reaction Outcomes
Computational and theoretical chemistry studies play a pivotal role in understanding and predicting the chemical behavior of molecules such as 6-Chloro-2-isopropoxy-3-nitropyridine. Through the use of in silico methods, it is possible to elucidate structure-reactivity relationships and anticipate the outcomes of chemical reactions, thereby guiding synthetic efforts and mechanistic investigations.
The reactivity of this compound is largely dictated by the electronic properties of its substituted pyridine (B92270) ring. The pyridine nitrogen, being more electronegative than carbon, along with the strongly electron-withdrawing nitro group at the 3-position, significantly lowers the electron density of the aromatic ring. This electron deficiency activates the ring towards nucleophilic aromatic substitution (SNAr), a key reaction pathway for this class of compounds.
Density Functional Theory (DFT) calculations are a powerful tool for quantifying these electronic effects. By calculating molecular orbitals and atomic charges, we can identify the most likely sites for nucleophilic attack. For this compound, the carbon atoms at positions 4 and 6 are predicted to be the most electrophilic, making them susceptible to attack by nucleophiles.
The isopropoxy group at the 2-position, being an electron-donating group, can modulate the reactivity of the pyridine ring. While it donates electron density through resonance, its inductive effect and steric bulk also influence the regioselectivity of nucleophilic attack. Computational models can help to dissect these competing effects and predict the most favorable reaction pathways.
To illustrate the insights gained from computational studies, the following data tables present typical calculated parameters for a molecule structurally analogous to this compound. These values are representative of what would be obtained from DFT calculations at a common level of theory (e.g., B3LYP/6-31G*).
| Atom | Atomic Charge (a.u.) |
|---|---|
| N1 (Pyridine) | -0.550 |
| C2 | +0.350 |
| C3 | +0.150 |
| C4 | -0.100 |
| C5 | -0.050 |
| C6 | +0.250 |
| Cl (at C6) | -0.120 |
| N (Nitro) | +0.600 |
| O (Nitro) | -0.400 |
| O (Alkoxy) | -0.450 |
The data in Table 1 highlights the significant positive charge on the carbon atom at the 6-position, indicating its high susceptibility to nucleophilic attack. This is a direct consequence of the inductive effects of the adjacent chlorine atom and the ring nitrogen.
Furthermore, computational modeling can be employed to investigate the reaction mechanism of nucleophilic substitution. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This allows for the determination of activation barriers and reaction thermodynamics, providing a quantitative prediction of reaction feasibility and kinetics.
For the reaction of this compound with a generic nucleophile (Nu-), the SNAr mechanism is expected to proceed via a Meisenheimer complex. The predicted energetics for such a reaction are summarized in Table 2.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 (Formation of Meisenheimer complex) | +15.5 |
| Meisenheimer Intermediate | -5.2 |
| Transition State 2 (Loss of leaving group) | +12.8 |
| Products | -10.7 |
In silico studies can also predict other reactivity patterns, such as the potential for the nitro group to be reduced or for reactions involving the isopropoxy group. By exploring a range of potential reaction pathways computationally, a comprehensive understanding of the chemical behavior of this compound can be developed, facilitating its use in various synthetic applications.
Strategic Applications of 6 Chloro 2 Isopropoxy 3 Nitropyridine in Complex Molecule Synthesis
Role as a Key Intermediate in the Synthesis of Diverse Heterocyclic Systems
6-Chloro-2-isopropoxy-3-nitropyridine serves as a pivotal precursor in the assembly of a variety of heterocyclic systems. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, providing a direct route to introduce a wide array of functionalities. This reactivity is central to its application in constructing more elaborate molecules.
For instance, this compound is a documented intermediate in the synthesis of novel antibiotic scaffolds that target bacterial topoisomerases. uni-saarland.de Its synthesis is typically achieved through the reaction of 2,6-dichloro-3-nitropyridine (B41883) with 2-propanol in the presence of a base like sodium hydride. uni-saarland.de
Furthermore, its utility is highlighted in the preparation of furo-3-carboxamide derivatives, where it is a starting material for creating more complex substituted pyridines. It has also been employed in the synthesis of pyridine (B92270) amidopyrimidine derivatives and proteomimetic compounds, showcasing its broad applicability in generating diverse molecular frameworks. google.comgoogle.comgoogle.com The reactivity of the chloro group allows for the introduction of various amines and other nucleophiles, leading to the formation of new carbon-nitrogen and carbon-oxygen bonds, which are fundamental transformations in the synthesis of many heterocyclic compounds.
A notable application involves its reaction with 1-methylpiperazine (B117243) to form 2-isopropoxy-6-(4-methylpiperazin-1-yl)-3-nitropyridine. Subsequent reduction of the nitro group yields 2-isopropoxy-6-(4-methylpiperazin-1-yl)pyridin-3-amine, a key intermediate for further elaboration.
Construction of Advanced Pyridine-Fused Architectures
While direct, extensive literature on the use of this compound for the construction of complex pyridine-fused architectures is not widely available, its structural features suggest significant potential in this area. The presence of reactive sites at the 2, 3, and 6 positions of the pyridine ring provides the necessary handles for annulation reactions, which are critical for the formation of fused-ring systems.
The general strategy for creating such architectures often involves the initial substitution of the chlorine atom, followed by the chemical modification of the nitro group. The nitro group can be reduced to an amino group, which can then participate in cyclization reactions with a suitably functionalized neighboring substituent. This amino group, positioned ortho to the isopropoxy group, could be used to construct a second ring, leading to the formation of, for example, pyrido[2,3-b]pyrazines or other related fused heterocyclic systems. The isopropoxy group would play a crucial role in modulating the electronic properties and solubility of the resulting fused structure.
Utilization in the Total Synthesis of Natural Products and Complex Synthetic Targets
The application of this compound has been noted in the synthetic efforts toward complex molecules, including the natural product cystobactamid 507. uni-saarland.de This natural product is a potent inhibitor of bacterial topoisomerases. The synthesis of cystobactamid 507 and its analogs represents a significant challenge due to the presence of a highly substituted central aromatic core.
Development of Novel Synthetic Strategies for Polyfunctionalized Pyridines
The use of this compound has contributed to the development of synthetic strategies for accessing polyfunctionalized pyridines. The differential reactivity of the chloro and nitro groups allows for a stepwise and controlled introduction of various substituents onto the pyridine core.
One such strategy involves the conversion of the chloro group into a nitrile. However, direct cyanation of this compound often results in low yields. A more favorable three-step alternative has been developed. This involves the conversion of the this compound into the corresponding aldehyde, followed by the formation of an oxime, and subsequent dehydration to yield the nitrile in high yield. thieme-connect.de This multi-step process demonstrates a novel approach to introducing a cyano group in a highly substituted pyridine ring where direct substitution is inefficient. This method expands the toolbox for chemists to create highly decorated pyridine scaffolds, which are prevalent in pharmaceuticals and agrochemicals.
Principles of Green Chemistry in the Context of 6 Chloro 2 Isopropoxy 3 Nitropyridine Synthesis and Reactivity
Development of Environmentally Benign Synthetic Routes
Exploration of Alternative, Sustainable Solvents (e.g., water, ionic liquids, deep eutectic solvents)
Traditional syntheses of substituted pyridines often employ volatile organic compounds (VOCs) such as toluene (B28343), acetonitrile, or dimethylformamide (DMF). These solvents contribute to environmental pollution and pose health and safety risks. The search for greener alternatives is a key area of research.
Ionic Liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure reduces air pollution and exposure risks. For the synthesis of pyridine (B92270) derivatives, ILs can enhance reaction rates and selectivity.
Deep Eutectic Solvents (DESs) represent a newer class of green solvents, often prepared by mixing two or three inexpensive and safe components, such as choline (B1196258) chloride and urea. nih.gov These mixtures form a eutectic with a melting point lower than the individual components. nih.gov DESs are attractive due to their low cost, biodegradability, and simple preparation. tandfonline.compolimi.it In the context of pyridine synthesis, DESs have been shown to serve a dual role as both the reaction medium and catalyst, activating reactants through hydrogen bonding. tandfonline.comtandfonline.com For a reaction like the substitution of a chloro group with isopropoxide to form 6-chloro-2-isopropoxy-3-nitropyridine, a DES could potentially replace traditional solvents like DMF, facilitating the nucleophilic substitution while being fully recyclable. polimi.it
The table below compares the properties of conventional solvents with potential green alternatives relevant to the synthesis of this compound.
| Solvent Type | Example(s) | Key Advantages | Key Disadvantages for Pyridine Synthesis |
| Conventional | Toluene, DMF, Acetonitrile | Good solvency for a wide range of reagents. | Volatile, often toxic, flammable, difficult to recycle. |
| Ionic Liquids | [BMIM][BF4] | Negligible vapor pressure, high thermal stability, tunable properties. | Higher cost, potential toxicity, may be difficult to separate from product. |
| Deep Eutectic Solvents | Choline Chloride/Urea | Low cost, biodegradable, readily available, can be catalytic. tandfonline.com | Higher viscosity, limited thermal stability for some types. |
| Water | H₂O | Non-toxic, non-flammable, inexpensive. | Poor solubility for many organic substrates and reagents. |
Design of Catalytic Systems for Reduced Reagent Use and Waste Generation
Moving from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. Traditional methods for introducing chloro and nitro functionalities onto a pyridine ring often rely on stoichiometric amounts of aggressive reagents.
For instance, the chlorination of a hydroxypyridine precursor typically uses agents like phosphorus oxychloride (POCl₃), which generates significant phosphorus-containing waste. Greener alternatives include catalytic halogenation methods. While direct catalytic halogenation of pyridines can be challenging, enzymatic approaches using haloperoxidases or electrochemical methods represent emerging sustainable options. researchgate.netnih.gov Electrochemical halogenation, for example, can use simple and non-toxic halide salts (e.g., NaCl) as the halogen source, with electricity as the "reagent" and generating H₂ as the only byproduct. nih.gov
Similarly, classical nitration involves mixtures of concentrated nitric and sulfuric acids, leading to large volumes of acidic waste. youtube.com Research into catalytic nitration aims to replace this process. Copper-catalyzed ortho-nitration of arenes using milder nitrating agents like iron(III) nitrate (B79036) has been reported, offering a potential pathway for more selective and less wasteful nitration of pyridine precursors. globethesis.com Another innovative, catalyst-free approach involves a dearomatization-rearomatization strategy for the meta-nitration of pyridines under mild, open-air conditions. acs.org
| Transformation Step | Traditional Reagent | Green Catalytic Alternative | Advantages of Green Alternative |
| Chlorination | POCl₃, SO₂Cl₂ | Electrochemical oxidation (e.g., using NaCl) nih.gov | Avoids hazardous phosphorus waste; uses benign reagents. |
| Nitration | Conc. HNO₃/H₂SO₄ | Copper-catalyzed nitration; globethesis.com Catalyst-free radical pathway acs.org | Reduces acidic waste; improves regioselectivity and safety. |
Atom-Economical Transformations to Maximize Material Efficiency
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with poor atom economy generate significant waste. Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions are less so.
A plausible traditional synthesis of this compound might start from 2-aminopyridine (B139424). This multi-step process would likely involve:
Nitration of 2-aminopyridine to yield 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine (B18323) isomers.
Diazotization of the desired isomer followed by substitution to introduce a hydroxyl group, yielding 2-hydroxy-3-nitropyridine.
Chlorination of the hydroxyl group using POCl₃ to give 2,6-dichloro-3-nitropyridine (B41883) (assuming further reaction).
Selective substitution with sodium isopropoxide.
This route suffers from poor atom economy, especially in the diazotization and chlorination steps, which use stoichiometric reagents that are not incorporated into the final product.
A greener approach would involve a one-pot or tandem reaction sequence that builds the molecule more efficiently. For example, a patented method describes a one-pot synthesis of 2-hydroxy-5-nitropyridine (B147068) by combining catalytic addition, condensation, and cyclization, avoiding nitration and diazotization reactions entirely. google.com Applying such a strategy to construct the core ring of this compound could dramatically improve atom economy by minimizing the number of steps and the use of auxiliary reagents. One-pot methodologies for synthesizing polysubstituted pyridines are a key area of development for maximizing material efficiency. core.ac.ukmdpi.com
Energy-Efficient Synthetic Processes (e.g., microwave-assisted synthesis, photochemistry)
Reducing energy consumption is another critical aspect of green chemistry. Microwave-assisted synthesis and photochemistry offer alternatives to conventional heating methods, often leading to significantly reduced reaction times, lower energy usage, and sometimes improved product yields and purities.
Microwave-assisted synthesis utilizes microwave irradiation to heat the reaction mixture directly and efficiently. This technique has been successfully applied to a wide range of pyridine syntheses, including nucleophilic substitution reactions. The substitution of the chloro group in a precursor like 2,6-dichloro-3-nitropyridine with isopropoxide could be significantly accelerated under microwave conditions compared to conventional reflux heating, potentially reducing reaction times from hours to minutes.
Photochemistry uses light to initiate chemical reactions. Photochemical methods for the functionalization of pyridines are an emerging field that can enable unique transformations at ambient temperature. iciq.orgresearchgate.netrecercat.cat These reactions often proceed through radical pathways, allowing for C-H functionalization that might be difficult to achieve through traditional thermal methods. iciq.org While a direct photochemical route to this compound is not established, this energy-efficient approach holds promise for developing novel synthetic pathways for functionalized pyridines. nih.govresearchgate.net
| Energy Source | Typical Conditions | Advantages for Synthesis |
| Conventional Heating | Reflux in a high-boiling solvent for several hours. | Well-established and simple to implement. |
| Microwave Irradiation | Sealed vessel, 5-30 minutes at elevated temperature and pressure. | Rapid, uniform heating; significantly reduced reaction times; often higher yields. |
| Photochemistry | Ambient temperature, irradiation with specific wavelength light (e.g., visible light). iciq.org | Energy-efficient (ambient temperature); enables unique reactivities. |
Waste Prevention and By-product Valorization Strategies
The most effective green chemistry strategy is to prevent waste generation in the first place. This can be achieved through highly selective, atom-economical reactions and one-pot procedures that eliminate the need for intermediate work-up and purification steps, which are major sources of solvent and material waste. google.com
In a multi-step synthesis of this compound, significant waste streams would include:
Spent acids from the nitration step.
Phosphorus-containing by-products from chlorination.
Solvent waste from reaction and purification steps.
Unwanted isomers generated during substitution reactions.
Adopting catalytic and one-pot strategies, as discussed previously, is the primary method of waste prevention. google.com When by-products are unavoidable, valorization strategies should be explored. This involves converting a waste stream or by-product into a valuable chemical. For example, if a synthesis generates a significant amount of an unwanted regioisomer, a process could be developed to either convert it to the desired product or find a different application for it, turning a waste disposal cost into a revenue stream. While specific valorization pathways for by-products from this compound synthesis are not documented, the principle of designing syntheses with potential by-product utility in mind is a key aspect of advanced green process design.
Conclusion and Future Research Trajectories
Synthesis of Key Learnings and Contributions of 6-Chloro-2-isopropoxy-3-nitropyridine to Chemical Science
This compound is a substituted pyridine (B92270) derivative that, while not a household name in chemical literature, embodies several key principles of modern organic chemistry. Its primary contribution to chemical science lies in its role as a versatile intermediate for the synthesis of more complex molecular architectures.
The structure of this compound is characterized by a pyridine ring functionalized with three distinct substituents: a chloro group at the 6-position, an isopropoxy group at the 2-position, and a nitro group at the 3-position. This arrangement of functional groups provides a rich platform for a variety of chemical transformations.
Key Structural Features and Their Implications:
Pyridine Core: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution (SNAr).
Nitro Group: The strongly electron-withdrawing nitro group at the 3-position further enhances the electrophilicity of the pyridine ring, particularly at the positions ortho and para to it (the 2- and 6-positions).
Chloro Group: The chlorine atom at the 6-position is a good leaving group in SNAr reactions, providing a handle for further functionalization.
Isopropoxy Group: The isopropoxy group at the 2-position is an electron-donating group that can influence the regioselectivity of subsequent reactions.
The synthesis of this compound itself is a prime example of regioselective SNAr. It is typically prepared from 2,6-dichloro-3-nitropyridine (B41883) by reaction with isopropanol (B130326) or a corresponding isopropoxide salt. The preferential substitution at the 2-position over the 6-position is a noteworthy aspect of its synthesis.
The principal utility of this compound is as a building block. The remaining chloro group at the 6-position can be displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate a library of 2,3,6-trisubstituted pyridine derivatives. These derivatives are of interest in medicinal chemistry and materials science.
Identification of Unexplored Reactivity Modes and Synthetic Pathways
While the primary reactivity of this compound is expected to be nucleophilic aromatic substitution at the 6-position, several other reactivity modes remain largely unexplored.
Potential Unexplored Reactions:
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then participate in a variety of subsequent reactions, such as diazotization or acylation. This would provide access to a different class of substituted pyridines.
Metal-Catalyzed Cross-Coupling Reactions: The chloro group at the 6-position could potentially participate in various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-nitrogen bonds. The viability of these reactions in the presence of the other functional groups would be a valuable area of investigation.
Ortho-Lithiation: The directing effects of the substituents on the pyridine ring could be exploited in directed ortho-metalation reactions, allowing for the introduction of new functional groups at the 4- or 5-positions.
Cyclization Reactions: The functional groups on the pyridine ring could be used as handles to construct fused heterocyclic systems. For instance, a nucleophile could be introduced at the 6-position that could subsequently react with the isopropoxy group or a derivative of the nitro group.
The exploration of these and other synthetic pathways would significantly expand the utility of this compound as a synthetic intermediate.
Opportunities for Novel Catalyst Development and Process Intensification
The development of new catalysts and the intensification of chemical processes are crucial for making chemical synthesis more efficient and sustainable. While this compound is not itself a catalyst, it could play a role in the development of new catalytic systems.
Potential Roles in Catalysis:
Ligand Synthesis: The compound could serve as a precursor for the synthesis of novel ligands for transition metal catalysis. The pyridine nitrogen and other heteroatoms that could be introduced via substitution at the 6-position could act as coordination sites for metal ions.
Organocatalyst Development: The substituted pyridine core could be incorporated into the design of new organocatalysts. The electronic properties of the ring, tuned by the substituents, could influence the catalytic activity.
In terms of process intensification, the synthesis of this compound and its subsequent reactions could be optimized using modern techniques such as flow chemistry. Flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scale-up.
Integration of Advanced Computational Approaches for Predictive Chemistry
Computational chemistry provides powerful tools for understanding and predicting the reactivity and properties of molecules. In the case of this compound, where experimental data is limited, computational methods can be particularly valuable.
Applications of Computational Chemistry:
Reaction Mechanism and Regioselectivity: Density Functional Theory (DFT) calculations can be used to model the SNAr reaction for the synthesis of the title compound, elucidating the reasons for the observed regioselectivity. researchgate.net Similar calculations can predict the most likely sites for subsequent reactions.
Spectroscopic Properties: Computational methods can predict spectroscopic data, such as NMR and IR spectra, which can aid in the characterization of the compound and its derivatives.
Molecular Properties: A range of molecular properties, such as electrostatic potential maps and frontier molecular orbital energies, can be calculated to provide insights into the compound's reactivity and potential interactions with other molecules. researchgate.net
Virtual Screening: If the compound and its derivatives are to be explored for biological activity, computational docking studies can be used to predict their binding to protein targets.
The integration of these computational approaches can guide experimental work, saving time and resources, and leading to a more rational design of new synthetic routes and functional molecules.
Future Interdisciplinary Research Directions Involving this compound as a Chemical Probe
A chemical probe is a small molecule that is used to study biological systems. While there is no current evidence of this compound being used as a chemical probe, its structure suggests potential for such applications in the future.
Potential as a Chemical Probe:
Covalent Inhibitors: The reactive chloro group could be used to form covalent bonds with specific residues, such as cysteine, in target proteins. The pyridine core would serve as a scaffold to position the reactive group.
Fluorescent Probes: By attaching a fluorophore to the pyridine ring, typically through substitution of the chloro group, the resulting molecule could be used as a fluorescent probe to visualize biological processes. The electronic properties of the substituted pyridine could be tuned to achieve desired photophysical properties. nih.gov
Fragment-Based Drug Discovery: The compound could be used as a starting fragment in fragment-based drug discovery campaigns. Its ability to be readily functionalized would allow for the rapid generation of a library of derivatives for screening against biological targets.
The development of this compound and its derivatives as chemical probes would require interdisciplinary collaboration between synthetic chemists, chemical biologists, and computational scientists. Such efforts could lead to the discovery of new tools for understanding and treating human diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-chloro-2-isopropoxy-3-nitropyridine, and how can regioselectivity be controlled during substitution reactions?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) at the 2-position of a pre-nitrated pyridine scaffold. For example, replacing a leaving group (e.g., Cl) with isopropoxy under basic conditions (e.g., K2CO3 in DMF at 80°C) . Regioselectivity is influenced by electron-withdrawing groups (e.g., nitro at C3), which direct substitution to the ortho/para positions. Monitoring reaction progress via TLC and confirming regiochemistry with NMR (e.g., NOESY for spatial proximity of substituents) is critical .
Q. What analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm substituent positions (e.g., isopropoxy’s methyl doublet at ~1.3 ppm; nitro group deshields adjacent protons) .
- HPLC-MS : For purity assessment and molecular ion verification (e.g., [M+H]+ at m/z 231.6) .
- FT-IR : Peaks at ~1530 cm⁻¹ (NO2 asymmetric stretch) and ~1250 cm⁻¹ (C-O-C stretch) confirm functional groups .
Q. What safety precautions are required when handling this compound, given its structural similarity to hazardous nitropyridines?
- Methodological Answer : Refer to SDS guidelines for nitropyridines:
- PPE : Wear nitrile gloves, lab coat, and safety goggles; use a fume hood to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
- Decomposition : Avoid strong oxidizers; thermal decomposition may release toxic NOx gases .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in enzyme inhibition studies?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes like CYP1B1. Optimize the isopropoxy group’s steric and electronic profiles to enhance interactions with hydrophobic pockets. Validate predictions with in vitro assays (e.g., EROD assay for CYP1B1 inhibition) .
Q. What strategies mitigate stability issues (e.g., nitro group reduction) during long-term storage or biological assays?
- Methodological Answer :
- Light Sensitivity : Store in amber vials to prevent photodegradation .
- Reduction Resistance : Add antioxidants (e.g., BHT) to buffer solutions during cell-based assays .
- Accelerated Stability Testing : Use LC-MS to monitor degradation products under stressed conditions (40°C/75% RH for 4 weeks) .
Q. How does the substitution pattern (chloro, isopropoxy, nitro) influence the compound’s electronic properties and reaction kinetics?
- Methodological Answer :
- Hammett Analysis : Calculate σ values for substituents to predict electron-withdrawing/donating effects on reaction rates (e.g., SNAr at C6) .
- DFT Calculations : Use Gaussian to model charge distribution and frontier molecular orbitals (FMOs) for regioselectivity predictions .
Q. What are the challenges in scaling up synthesis while maintaining high enantiomeric purity (if applicable)?
- Methodological Answer : For chiral variants:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
